

physical properties of 2-Chloro-8-methylquinoline

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Compound of Interest

Compound Name: 2-Chloro-8-methylquinoline

Cat. No.: B1592087

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An In-depth Technical Guide to the Physical Properties of **2-Chloro-8-methylquinoline**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-8-methylquinoline (CAS No: 4225-85-8) is a substituted quinoline derivative, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and material science. Its bifunctional nature, featuring a reactive chloro- group at the 2-position and a methyl group at the 8-position on the quinoline scaffold, makes it a versatile precursor for the synthesis of more complex molecules. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

A comprehensive understanding of the physical properties of **2-Chloro-8-methylquinoline** is paramount for its effective use in research and development. These properties dictate the conditions required for its handling, storage, reaction setup, purification, and formulation. This guide provides a detailed examination of its key physical characteristics, supported by established experimental protocols to ensure scientific rigor and reproducibility.

Molecular Structure and Core Physical Data

The structural arrangement of **2-Chloro-8-methylquinoline** fundamentally governs its physical and chemical behavior.

Caption: Molecular Structure of **2-Chloro-8-methylquinoline**.

The key physical properties of **2-Chloro-8-methylquinoline** are summarized in the table below. It is important to note that while some values are derived from experimental data, others are estimates and should be treated as such in critical applications.

Property	Value	Source
CAS Number	4225-85-8	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₈ ClN	[1]
Molecular Weight	177.63 g/mol	[1]
Appearance	Yellow to brown solid	[1]
Melting Point	61°C	
Boiling Point	292.84°C (estimate)	
Density	1.181 g/cm ³ (estimate)	
Solubility	Sparingly soluble in water; Soluble in ethanol and acetone. [1]	

Spectroscopic Profile and Characterization

While a comprehensive, publicly available set of experimental spectra for **2-Chloro-8-methylquinoline** is limited, its spectroscopic characteristics can be reliably predicted based on its structure and comparison with closely related analogues like 8-chloro-2-methylquinoline and 2-chloroquinoline.

- **¹H NMR Spectroscopy (Predicted):** The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons around δ 2.5-2.8 ppm. The aromatic region (δ 7.0-8.5 ppm) will display a complex pattern of doublets and triplets corresponding to the five protons on the quinoline ring system.
- **¹³C NMR Spectroscopy (Predicted):** The carbon NMR spectrum should exhibit ten distinct signals. The methyl carbon is expected in the aliphatic region (δ 15-25 ppm). The aromatic

and heterocyclic carbons will appear in the δ 120-150 ppm range, with the carbon atom bonded to the chlorine (C2) being significantly influenced by the halogen's electronegativity.

- Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by several key absorption bands. These include C-H stretching vibrations for the aromatic and methyl groups ($\sim 2900\text{-}3100\text{ cm}^{-1}$), aromatic C=C and C=N stretching vibrations in the 1450-1600 cm^{-1} region, and a characteristic C-Cl stretching band, typically observed in the 700-800 cm^{-1} range.
- Mass Spectrometry (MS) (Predicted): In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be expected at m/z 177. An isotopic peak ($M+2$) at m/z 179, with an intensity of approximately one-third of the M^+ peak, will be characteristic due to the natural abundance of the ^{37}Cl isotope. Common fragmentation pathways would likely involve the loss of a chlorine atom or a methyl radical.

Experimental Protocols for Physical Property Determination

To ensure accuracy and reproducibility, the determination of physical properties must follow standardized, validated protocols. The following sections detail the methodologies for measuring melting point and solubility.

Protocol 1: Melting Point Determination via the Capillary Method

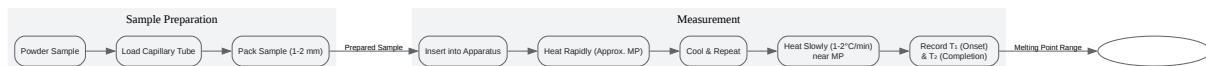
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically $\leq 1^\circ\text{C}$) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.

Principle: A small, powdered sample of the solid is heated slowly in a capillary tube. The temperatures at which the substance begins to liquefy (onset) and completely turns to liquid (completion) are recorded as the melting point range.^[5]

Methodology:

- Sample Preparation:

- Ensure the **2-Chloro-8-methylquinoline** sample is dry and finely powdered.
- Take a glass capillary tube, sealed at one end.
- Press the open end of the capillary into the powdered sample to collect a small amount of material.
- Tap the sealed end of the capillary gently on a hard surface to pack the sample down to a height of 1-2 mm.[5][6]
- Apparatus Setup (Melting Point Apparatus):
 - Place the packed capillary tube into the sample holder of the melting point apparatus.
 - Insert a calibrated thermometer into the designated port.
 - Ensure a clear view of the sample through the magnifying lens.[7]
- Measurement:
 - Begin heating the apparatus. For an unknown or initial measurement, a rapid heating rate (e.g., 10-15°C per minute) can be used to determine an approximate melting point.[6]
 - Allow the apparatus to cool sufficiently.
 - For an accurate measurement, prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.
 - Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[6]
 - Record the temperature (T_1) when the first drop of liquid appears.
 - Continue heating at the slow rate and record the temperature (T_2) when the last crystal of the solid melts.
 - The melting point is reported as the range $T_1 - T_2$.



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Caption: Workflow for Melting Point Determination.

Protocol 2: Solubility Assessment via the Shake-Flask Method

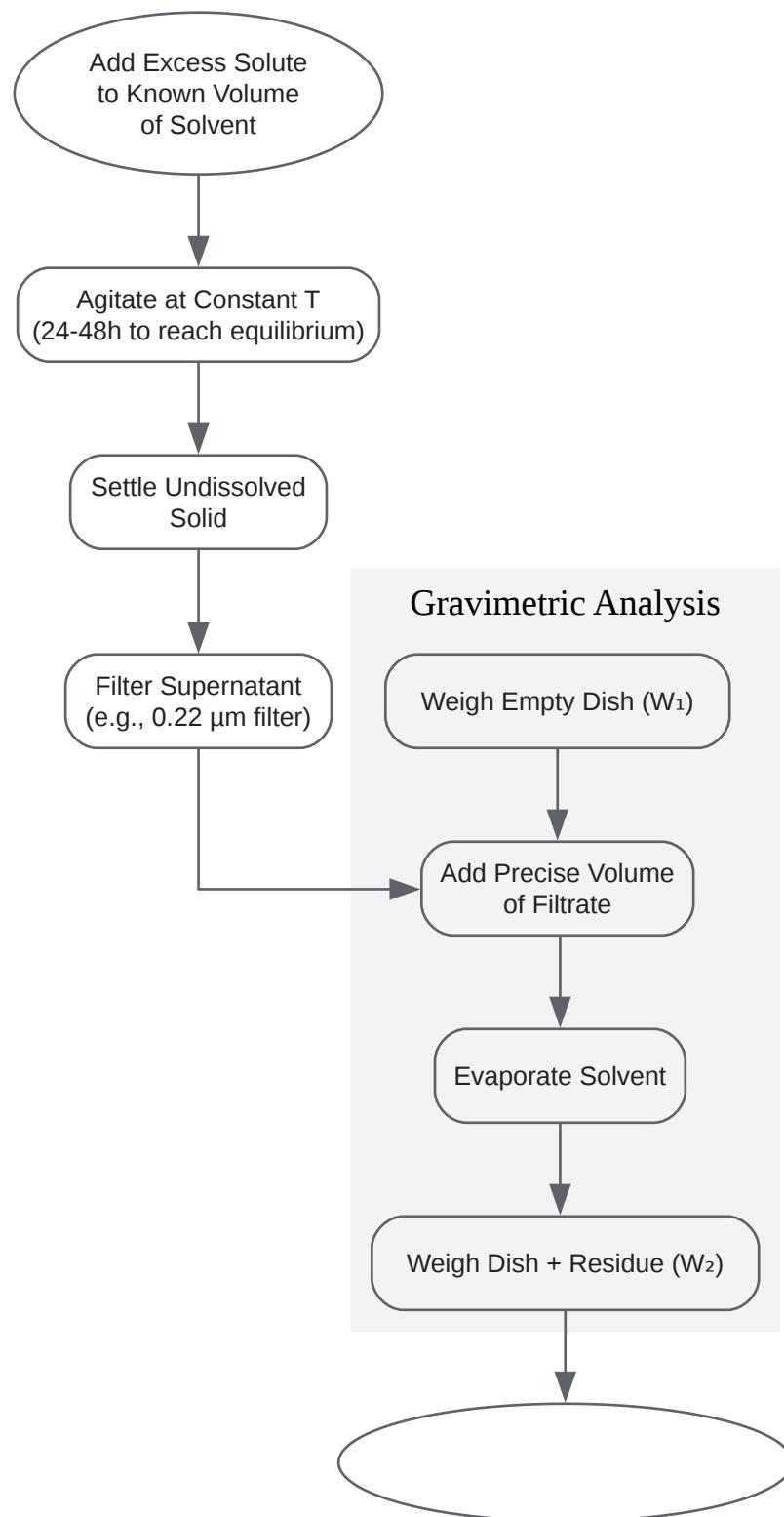
Solubility data is crucial for designing synthetic reactions, purification strategies (crystallization), and, in drug development, for formulation and bioavailability studies. The shake-flask method is a reliable technique for determining equilibrium solubility.[8]

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved states, creating a saturated solution. The concentration of the solute in the resulting solution is then determined.[8]

Methodology:

- **Preparation:**
 - To a series of vials, add a precisely measured volume of the desired solvent (e.g., 5.0 mL of water, ethanol, acetone).
 - Add an excess amount of **2-Chloro-8-methylquinoline** to each vial, ensuring a visible amount of undissolved solid remains. This confirms that the resulting solution will be saturated.
- **Equilibration:**
 - Seal the vials tightly to prevent solvent evaporation.

- Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).
- Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
- Sample Separation:
 - After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.
 - Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm PTFE filter) to remove any suspended microcrystals. This step is critical to avoid artificially high results.
- Concentration Analysis (Gravimetric Method):
 - Accurately weigh a clean, dry evaporating dish (W_1).
 - Transfer a precise volume of the filtered supernatant (e.g., 2.0 mL) into the dish.
 - Gently evaporate the solvent in a fume hood or under a stream of nitrogen.
 - Once the solvent is removed, place the dish in a vacuum oven at a mild temperature to remove any residual solvent until a constant weight is achieved.
 - Weigh the dish containing the solid residue (W_2).
- Calculation:
 - The mass of the dissolved solid is ($W_2 - W_1$).
 - Solubility is calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).



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Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Safety, Handling, and Storage

As a chlorinated aromatic compound, **2-Chloro-8-methylquinoline** requires careful handling.

- **Hazards:** While specific data is limited, related compounds are classified as harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
- **Storage:** The compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.

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